4-[(3-Ethynylanilino)methyl]benzonitrile
CAS No.:
Cat. No.: VC12975935
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 4-[(3-ethynylanilino)methyl]benzonitrile |
| Standard InChI | InChI=1S/C16H12N2/c1-2-13-4-3-5-16(10-13)18-12-15-8-6-14(11-17)7-9-15/h1,3-10,18H,12H2 |
| Standard InChI Key | LHHCRUJNPBADPI-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=CC=C1)NCC2=CC=C(C=C2)C#N |
| Canonical SMILES | C#CC1=CC(=CC=C1)NCC2=CC=C(C=C2)C#N |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s IUPAC name, 4-[(3-ethynylanilino)methyl]benzonitrile, delineates its structure: a benzonitrile ring (C6H4CN) substituted at the para position with a methylene-linked aniline group. The aniline moiety itself is modified at the meta position with an ethynyl group (-C≡CH). This arrangement confers dual reactivity: the nitrile group enables participation in cycloaddition reactions, while the ethynyl group offers a handle for click chemistry applications .
Molecular Formula and Weight
Derived from systematic analysis, the molecular formula is C16H13N3, with a molecular weight of 247.30 g/mol. This aligns with benzonitrile derivatives bearing similar substituents, such as 3-[(4-amino-N-ethylanilino)methyl]benzonitrile (C16H17N3, 251.33 g/mol) . Discrepancies in hydrogen count arise from the ethynyl group’s sp-hybridized carbon, which reduces saturation compared to ethyl or methoxy substituents .
Spectroscopic Signatures
While experimental data for the target compound are absent, analogs suggest characteristic peaks in infrared (IR) spectroscopy:
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N-H stretch: ~3400 cm⁻¹ (aniline primary amine) .
Nuclear magnetic resonance (NMR) would reveal aromatic protons between δ 6.8–7.8 ppm, with distinct splitting patterns for the para-substituted benzonitrile and meta-substituted aniline .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two fragments:
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Benzonitrile core: Sourced from 4-bromobenzonitrile or analogous precursors.
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(3-Ethynylanilino)methyl side chain: Derived from 3-ethynylaniline, a commercially available building block .
Coupling these fragments likely employs nucleophilic aromatic substitution (SNAr) or reductive amination, depending on the benzonitrile derivative’s activation.
Reductive Amination Approach
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Intermediate synthesis: React 4-cyanobenzaldehyde with 3-ethynylaniline in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Reduction: Use sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the secondary amine.
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Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane).
Theoretical yield: 70–85%, based on analogous reductive aminations of benzonitrile derivatives .
Ullmann Coupling
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Substrate preparation: 4-bromobenzonitrile and 3-ethynylaniline.
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Catalysis: Employ copper(I) iodide and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in DMF at 100°C.
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Isolation: Extract with DCM, wash with brine, and recrystallize from ethanol.
Advantages: High regioselectivity for aryl bromides; avoids over-reduction risks .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or chloroform. Limited water solubility (<0.1 mg/mL at 25°C) due to the hydrophobic benzonitrile and ethynyl groups .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The nitrile group may convert to a carboxylic acid or amide in aqueous media .
Thermal Properties
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Melting point: Estimated 120–140°C, inferred from structurally similar compounds like 4-fluoro-2-methylbenzonitrile (mp 34–38°C) .
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Thermogravimetric analysis (TGA): Likely exhibits decomposition above 250°C, consistent with aromatic nitriles’ thermal resilience .
Challenges and Future Directions
Synthetic Optimization
Current methods adapted from analogs require validation. Key parameters include:
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Catalyst loading in Ullmann coupling to minimize copper residues.
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Protection strategies for the ethynyl group during reductive amination.
Application-Specific Studies
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Pharmacokinetics: Assess bioavailability and metabolic stability for drug development.
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Polymer compatibility: Evaluate thermal stability in polymer matrices for material science applications.
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